4-(1,3-Diphenylbutyl)-o-xylene
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Overview
Description
4-(1,3-Diphenylbutyl)-o-xylene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a xylene core substituted with a 1,3-diphenylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diphenylbutyl)-o-xylene typically involves the alkylation of o-xylene with 1,3-diphenylbutyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Diphenylbutyl)-o-xylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
4-(1,3-Diphenylbutyl)-o-xylene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Diphenylbutyl)-o-xylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
4-(1,3-Diphenylbutyl)-o-xylene can be compared with other similar compounds such as:
N-(4-Iodo-1,3-diphenylbutyl)acetamide: This compound also contains a 1,3-diphenylbutyl group but differs in its functional groups and overall structure.
N-(4-Iodo-1,3-diphenylbutyl)acrylamide: Another related compound with an acrylamide functional group, used in the preparation of hydrophobically modified polyacrylamides.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
56525-86-1 |
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Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
4-(1,3-diphenylbutyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-18-14-15-23(16-19(18)2)24(22-12-8-5-9-13-22)17-20(3)21-10-6-4-7-11-21/h4-16,20,24H,17H2,1-3H3 |
InChI Key |
LWURZOGQVAFYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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